2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile
Description
The compound 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted at the 7-position with a 3,4-dimethoxyphenyl group and at the 3-position with an acetonitrile moiety.
Properties
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-21-12-4-3-10(7-13(12)22-2)11-8-23-15-14(11)18-9-19(6-5-17)16(15)20/h3-4,7-9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVONRXVWRNFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the thienopyrimidine core followed by functionalization with the 3,4-dimethoxyphenyl group and acetonitrile moiety. Key steps may involve:
Cyclization Reactions: Formation of the thienopyrimidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution.
Nitrile Formation: Conversion of a suitable precursor to the acetonitrile derivative using reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the thienopyrimidine core or the nitrile group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Features
Electronic and Steric Effects
- 3,4-Dimethoxyphenyl vs. In contrast, chloro or fluoro substituents (e.g., in and ) introduce electron-withdrawing effects, which may alter binding kinetics .
- Acetonitrile vs. Acetamide : The nitrile group’s linear geometry and lower polarity compared to acetamide may reduce hydrogen-bonding interactions but improve membrane permeability .
Biological Activity
The compound 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group contributes to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds containing thienopyrimidine structures exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Case Study: Inhibition of Tumor Growth
- Study Design : A study evaluated the effects of thienopyrimidine derivatives on human breast cancer cell lines.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM.
- Mechanism : The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| EGFR | 15 |
| VEGFR | 20 |
| CDK2 | 12 |
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:
- Inhibition of Kinases : The compound binds to ATP-binding sites in kinases, preventing their activation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it reduces tumor microenvironment inflammation.
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
